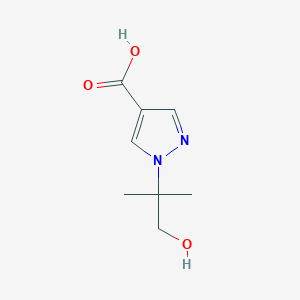
1-(3-Chloroquinoxalin-2-yl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloroquinoxalin-2-yl)hexan-1-one is a chemical compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroquinoxalin-2-yl)hexan-1-one typically involves the reaction of 3-chloroquinoxaline with hexanone under specific conditions. One common method involves the use of a palladium-catalyzed reaction with internal alkyne moieties. This method affords the desired product in moderate to high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, making the process cost-effective and scalable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloroquinoxalin-2-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of dyes, fluorescent materials, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound inhibits enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, its antibacterial activity is attributed to the disruption of bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
3-Chloroquinoxalin-2-amine: Shares the quinoxaline core but differs in the functional groups attached.
1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea: Another quinoxaline derivative with distinct biological activities.
2,3-Disubstituted 1-alkylpyrrolo[2,3-b]quinoxalines: These compounds exhibit similar structural features and biological activities.
Uniqueness: 1-(3-Chloroquinoxalin-2-yl)hexan-1-one stands out due to its specific combination of the chloroquinoxaline moiety and the hexanone chain, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C14H15ClN2O |
|---|---|
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
1-(3-chloroquinoxalin-2-yl)hexan-1-one |
InChI |
InChI=1S/C14H15ClN2O/c1-2-3-4-9-12(18)13-14(15)17-11-8-6-5-7-10(11)16-13/h5-8H,2-4,9H2,1H3 |
InChI-Schlüssel |
KWTRHMHXFYKSJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1=NC2=CC=CC=C2N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


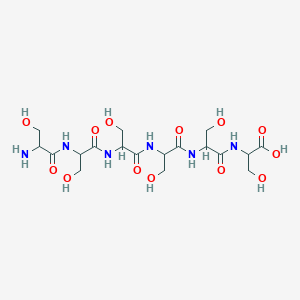
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)

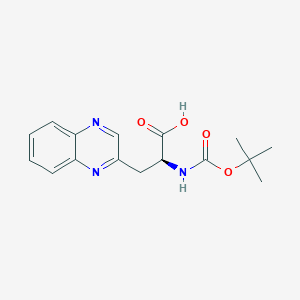
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
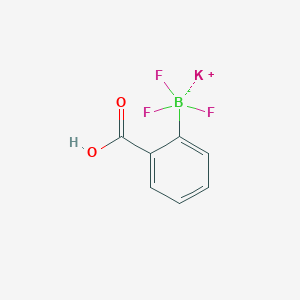
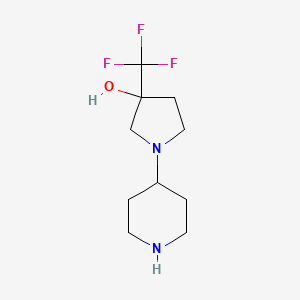
![4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15278331.png)
![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)

amine](/img/structure/B15278359.png)


